N-Benzoyl-L-threonine methyl ester
Overview
Description
N-Benzoyl-L-threonine methyl ester is a chemical compound with the molecular formula CH₃CH(OH)CH(NHCOC₆H₅)CO₂CH₃. It is commonly used in peptide synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
N-Benzoyl-L-threonine methyl ester is a derivative of threonine . . It’s often used in peptide synthesis , suggesting that it may interact with various enzymes and proteins involved in this process.
Biochemical Pathways
Given its use in peptide synthesis , it may play a role in the processes of protein synthesis and degradation.
Result of Action
Given its use in peptide synthesis , it may influence the structure and function of proteins in the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-L-threonine methyl ester can be synthesized through the esterification of N-Benzoyl-L-threonine. The reaction typically involves the use of methanol and a suitable acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps may include distillation and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-L-threonine methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-Benzoyl-L-threonine ketone.
Reduction: Formation of N-Benzoyl-L-threonine alcohol.
Substitution: Formation of various N-acyl-L-threonine methyl esters.
Scientific Research Applications
N-Benzoyl-L-threonine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-L-serine methyl ester
- N-Benzoyl-L-alanine methyl ester
- N-Benzoyl-L-valine methyl ester
Uniqueness
N-Benzoyl-L-threonine methyl ester is unique due to the presence of both a hydroxyl group and a benzoyl-protected amino group. This dual functionality allows for selective reactions and makes it a versatile reagent in peptide synthesis. Compared to similar compounds, it offers distinct reactivity patterns and can be used in a broader range of synthetic applications .
Properties
IUPAC Name |
methyl (2S,3R)-2-benzamido-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWDUMYRBCHAC-SCZZXKLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352948 | |
Record name | N-Benzoyl-L-threonine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79893-89-3 | |
Record name | N-Benzoyl-L-threonine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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